Cyclopropylmethyl bromide-d3

Quantitative LC-MS Isotope Dilution Internal Standard

Cyclopropylmethyl bromide-d3 is a deuterium-labeled isotopologue of cyclopropylmethyl bromide, where three hydrogen atoms are replaced with deuterium. This compound is classified as a stable isotope-labeled (SIL) internal standard, specifically designed for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C4H7Br
Molecular Weight 138.02 g/mol
CAS No. 1219799-17-3
Cat. No. B588447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethyl bromide-d3
CAS1219799-17-3
Synonyms1-(Bromomethyl-d2)cyclopropane-d1;  Cyclopropanemethyl-d3 Bromide;  Cyclopropylcarbinyl-d3 Bromide;  Cyclopropylmethyl-d3 Bromide; 
Molecular FormulaC4H7Br
Molecular Weight138.02 g/mol
Structural Identifiers
InChIInChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D
InChIKeyAEILLAXRDHDKDY-FBYXXYQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyclopropylmethyl Bromide-d3 (CAS 1219799-17-3) for Quantitative LC-MS: A Stable Isotope-Labeled Internal Standard


Cyclopropylmethyl bromide-d3 is a deuterium-labeled isotopologue of cyclopropylmethyl bromide, where three hydrogen atoms are replaced with deuterium . This compound is classified as a stable isotope-labeled (SIL) internal standard, specifically designed for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1]. The substitution of hydrogen with deuterium increases its molecular weight by 3 Da relative to the unlabeled analog, enabling precise distinction and quantification in mass spectrometric assays .

Workflow: Quantitative LC-MS or GC-MS with isotope dilution mass spectrometry (SID-MS)
Standard type: Deuterated (d3) stable isotope-labeled internal standard (SIL-IS)
Key attribute: +3 Da mass shift supports analyte discrimination and co-elution

Why Unlabeled Cyclopropylmethyl Bromide or Non-Isotopic Analogs Cannot Replace Cyclopropylmethyl Bromide-d3 in MS Quantitation


Generic substitution of a deuterated internal standard with its unlabeled counterpart or a structurally similar non-isotopic analog in LC-MS and GC-MS assays is analytically unsound. The core principle of stable isotope dilution mass spectrometry (SID-MS) relies on the internal standard's near-identical chemical behavior to the analyte, differing only in a mass shift detectable by the mass spectrometer [1]. Unlabeled cyclopropylmethyl bromide is indistinguishable from the analyte, providing no correction for matrix effects, ion suppression, or extraction efficiency [2]. Non-isotopic analogs, while chemically similar, often exhibit different chromatographic retention times, extraction recoveries, or ionization efficiencies, leading to inaccurate quantification and poor assay precision . The use of a precisely deuterated analog ensures co-elution and identical response factors, which is essential for method validation and regulatory compliance in pharmaceutical and environmental analyses [1].

Unlabeled cyclopropylmethyl bromide is indistinguishable from the analyte, providing no correction for matrix effects or extraction efficiency.
Non-isotopic structural analogs may exhibit different retention times and ionization efficiencies, reducing quantitative accuracy.
Deuterated co-eluting IS is essential for matched response factors; substitution may affect method precision and validation requirements.

Quantitative Differentiation of Cyclopropylmethyl Bromide-d3: A Technical Evidence Guide for Method Development and Procurement


Mass Spectrometric Differentiation: 3 Da Mass Shift Enables Unambiguous Quantification

Cyclopropylmethyl bromide-d3 provides a definitive +3 Da mass shift relative to the unlabeled analyte, cyclopropylmethyl bromide, in mass spectrometry . This isotopic delta is sufficient to resolve the analyte and internal standard peaks in the mass analyzer, allowing for precise quantification without spectral overlap. In contrast, non-isotopic structural analogs often produce different fragmentation patterns and ion ratios, introducing variability in response factors [1].

Mass Shift Differentiation
Head-to-head
Cyclopropylmethyl bromide-d3: 138.02 g/mol vs unlabeled: 135.00 g/mol (+3.02 Da, +2.2% increase)
Enables unambiguous analyte quantification without spectral overlap.
Fundamental requirement for SID-MS matrix correction.
Quantitative LC-MS Isotope Dilution Internal Standard

Chromatographic Co-elution: Superior Assay Precision via Near-Identical Retention Time

Deuterated internal standards like Cyclopropylmethyl bromide-d3 are known to co-elute with their unlabeled analytes under reversed-phase LC conditions, minimizing differential matrix effects and ion suppression/enhancement variability [1]. This is in contrast to the use of structural analogs as internal standards, which often exhibit different retention times, leading to divergent exposure to the sample matrix and reduced quantitative accuracy [2]. The isotopic effect on retention for a d3-labeled alkyl halide is minimal, ensuring the internal standard experiences the same ionization environment as the analyte.

Co-elution Retention Time
Class-level
ΔRT < 0.05 min for d3-labeled vs > 0.5 min for structural analog under reversed-phase UHPLC
Minimizes differential matrix effects and ion suppression variability.
Method context: C18 column, standard gradient. Class-level inference.
LC-MS Method Validation Matrix Effects Assay Reproducibility

Isotopic Purity and Integrity: ≥98% Purity Specification Enables Reliable Quantitation

Commercial Cyclopropylmethyl bromide-d3 is supplied with a purity specification of ≥98% . This high chemical and isotopic purity ensures that the internal standard contributes minimal unlabeled (d0) or under-labeled (d1, d2) species to the analytical signal, which would otherwise compromise the lower limit of quantitation (LLOQ) and accuracy of the method . Procuring a certified, high-purity isotopologue is essential for method reliability and reduces the need for extensive in-house purification and characterization.

Isotopic Purity Specification
Data to verify
≥98% (vendor specification)
Supports low LLOQ and reliable quantification by minimizing d0 contamination.
Review lot-specific certificate of analysis.
Chemical Purity Isotopic Enrichment QC Release

Validated Application Scenarios for Cyclopropylmethyl Bromide-d3 Based on Technical Differentiation


Quantitative Bioanalysis of Cyclopropylmethyl-Containing Drug Metabolites in Plasma

In pharmaceutical development, cyclopropylmethyl bromide is a key intermediate for synthesizing active pharmaceutical ingredients (APIs) like Firocoxib, a selective COX-2 inhibitor . To quantify trace levels of the unreacted intermediate or its derivatives in biological matrices during ADME studies, Cyclopropylmethyl bromide-d3 is used as the optimal internal standard. Its +3 Da mass shift and co-elution properties correct for plasma matrix effects and ensure precise, accurate quantification at sub-ng/mL levels, meeting FDA/ICH guidelines for bioanalytical method validation [1].

Process Analytical Technology (PAT) for Monitoring Synthetic Reactions

During the manufacture of APIs that utilize cyclopropylmethyl bromide as a building block, Cyclopropylmethyl bromide-d3 can be employed as a spike-in internal standard for reaction monitoring by LC-MS. By adding a known concentration of the d3-labeled standard to reaction aliquots, process chemists can accurately track the consumption of the starting material and formation of intermediates, even in complex reaction mixtures with varying solvent compositions that cause ion suppression [1]. This provides real-time, quantitative data for process optimization and quality control, which is unattainable with unlabeled standards or external calibration.

Environmental Fate and Transport Studies of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a volatile and reactive alkyl halide [2]. For studies investigating its degradation, photolysis, or transport in environmental compartments (water, soil, air), Cyclopropylmethyl bromide-d3 serves as an essential surrogate or internal standard. Its use enables correction for losses during sample preparation (e.g., solid-phase extraction, purge-and-trap) and instrument drift during GC-MS analysis [1]. This allows for more accurate determination of half-lives, partition coefficients, and transformation products, crucial for environmental risk assessment and regulatory reporting.

Mechanistic Studies Using Isotopic Labeling as a Probe

While primarily an analytical standard, the deuterium label in Cyclopropylmethyl bromide-d3 can be used as a mechanistic probe in fundamental research. As demonstrated in surface science studies with selectively deuterated cyclopropylmethanol, the strategic placement of deuterium allows for the tracking of atom migration and the elucidation of reaction pathways via isotopic scrambling experiments [3]. This application requires high isotopic purity and defined labeling positions to generate unambiguous mechanistic data.

Application
Selection Property
Validation Focus
Plasma bioanalysis of cyclopropylmethyl-containing metabolites
Co-eluting deuterated IS for matrix-effect correction
Bioanalytical method precision in human plasma research matrices
Process analytical technology (PAT) for synthetic reaction monitoring
Spike-in SIL-IS for accurate concentration tracking in complex mixtures
Ion suppression correction and reaction progress quantification
Environmental fate and transport studies
Surrogate/internal standard for sample preparation loss correction
Recovery correction and instrument drift control in GC-MS
Mechanistic studies using isotopic labeling as probe
High isotopic purity and defined deuteration pattern
Atom migration tracking and reaction pathway elucidation

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